molecular formula C10H8O3 B13294444 5-Methoxy-1-benzofuran-7-carbaldehyde

5-Methoxy-1-benzofuran-7-carbaldehyde

Cat. No.: B13294444
M. Wt: 176.17 g/mol
InChI Key: FJHUZYWNTJFZOG-UHFFFAOYSA-N
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Description

5-Methoxy-1-benzofuran-7-carbaldehyde is a chemical building block of interest in organic synthesis and medicinal chemistry research. Benzofuran scaffolds are prevalent in various pharmacologically active compounds and natural products . This specific carbaldehyde derivative is functionally versatile; the aldehyde group serves as a key reactive handle for further chemical transformations, allowing researchers to synthesize more complex molecules for biological evaluation . Studies on analogous benzofuran compounds highlight the significant research interest in this structural class, which exhibits a broad spectrum of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . For instance, structurally similar benzofuran carbaldehydes have been investigated as potent antagonists for various biological targets . Researchers utilize this compound in developing novel therapeutic candidates, studying structure-activity relationships (SAR), and exploring new synthetic methodologies for constructing functionalized heterocycles . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxy-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-12-9-4-7-2-3-13-10(7)8(5-9)6-11/h2-6H,1H3

InChI Key

FJHUZYWNTJFZOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CO2)C=O

Origin of Product

United States

Reactivity and Derivatization Studies of 5 Methoxy 1 Benzofuran 7 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group at the C-7 position is the most prominent site for chemical reactions, readily participating in oxidation, reduction, condensation, and nucleophilic addition reactions.

The carbaldehyde moiety of 5-Methoxy-1-benzofuran-7-carbaldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to 5-methoxy-1-benzofuran-7-carboxylic acid. This transformation is a common step in the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction: The aldehyde can be reduced to 5-methoxy-1-benzofuran-7-methanol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LAH) in an ethereal solvent. This conversion is fundamental for introducing a hydroxymethyl group, which can be further functionalized.

The carbonyl group of the aldehyde is electrophilic and reacts with primary amines and other nucleophiles in condensation reactions to form new carbon-nitrogen double bonds. A significant application of this reactivity is the synthesis of Schiff bases (or imines).

The general mechanism involves the nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. eijppr.com This intermediate then undergoes acid-catalyzed dehydration to yield the final Schiff base. researchgate.net While specific studies on this compound are not detailed, extensive research on analogous benzofuran (B130515) aldehydes, such as 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde, demonstrates this pathway. researchgate.net In these syntheses, the benzofuran carbaldehyde is typically refluxed with various aromatic or aliphatic amines and hydrazides in a solvent like methanol (B129727) or ethanol, often with a catalytic amount of acetic acid, to produce a diverse library of Schiff bases. researchgate.netresearchgate.net

Another important condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For example, the reaction of a benzofuran aldehyde with an acrylic acid derivative can yield a more complex acid, demonstrating a pathway for carbon-carbon bond formation and extending conjugation within the molecule. rsc.org

Table 1: Representative Condensation Reactions on Analogous Benzofuran Carbaldehydes

ReactantReagents & ConditionsProduct TypeReference
7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde and various amines/hydrazidesMethanol, catalytic acetic acid, refluxSchiff Bases (Imines) researchgate.net
7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and various hydrazidesMethanol, catalytic acetic acid, refluxSchiff Bases (Hydrazones) researchgate.net
(E)-3-(7-(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-yl) and acrylic acidKnoevenagel condensation conditionsSubstituted acrylic acid derivative rsc.org

The carbaldehyde group is susceptible to attack by a variety of nucleophiles, including organometallic reagents and ylides. These reactions are crucial for forming new carbon-carbon bonds at the C-7 position.

Grignard and Organolithium Reagents: Reagents like Grignard (R-MgX) or organolithium (R-Li) compounds can add to the carbonyl group to form secondary alcohols after an aqueous workup. This provides a reliable method for introducing alkyl, aryl, or vinyl substituents.

Wittig Reaction: The Wittig reaction, involving a phosphonium (B103445) ylide, can convert the aldehyde into an alkene. This allows for the extension of the carbon framework with a double bond, the geometry of which can often be controlled by the choice of ylide and reaction conditions.

Cyanohydrin Formation: Addition of cyanide ions (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Transformations of the Benzofuran Ring System

The benzofuran ring is an electron-rich aromatic system, making it reactive towards electrophilic substitution. rsc.org Resonance analysis suggests that the C-3 position is particularly activated, though substitutions can also occur on the benzene (B151609) portion of the ring system. rsc.org

Halogenation is a common transformation. Studies on the closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate show that bromination with an equimolar amount of Br₂ can lead to selective substitution at the C-6 position. scispace.com Similarly, reaction with Cl₂ can result in dichlorination at the C-4 and C-6 positions. scispace.com This indicates that the benzene ring of the 5-methoxy-1-benzofuran scaffold is susceptible to electrophilic attack, allowing for the introduction of various functional groups that can be used for further derivatization.

Modifications and Substitutions at the Methoxy (B1213986) Position

The methoxy group at the C-5 position is generally stable, but it can be cleaved to reveal a phenol (B47542) (5-hydroxy-1-benzofuran-7-carbaldehyde). This demethylation is typically achieved under strong acidic conditions or with specific reagents like boron tribromide (BCl₃). The resulting hydroxyl group is a valuable functional handle for synthesizing esters, ethers, or for use in coupling reactions to build more elaborate molecular structures. For instance, in related complex benzofuran syntheses, BCl₃ has been used effectively for the debenzylation of benzyloxy groups to yield the desired natural product, a reaction that proceeds via a similar mechanism to demethylation. rsc.org

Synthesis of Advanced Benzofuran Derivatives and Conjugates

The reactivity of this compound makes it a key starting material for the synthesis of advanced derivatives and molecular conjugates with potential applications in medicinal and materials chemistry. nih.govrsc.org The reactions described above are often employed in multi-step syntheses.

For example, the carbaldehyde can be converted into a 3-aminobenzofuran scaffold, a structure known for its presence in compounds with interesting biological properties. nih.gov Furthermore, benzofuran aldehydes can serve as precursors in cascade or tandem reactions to build complex polycyclic systems, such as spirocyclic compounds. nih.govsemanticscholar.org The synthesis of benzofuran-based amides, esters, and chalcones from aldehyde precursors has been explored for developing compounds with a range of biological activities. rsc.orgscienceopen.com The strategic combination of reactions at the aldehyde, the benzofuran ring, and the methoxy group allows for the systematic construction of a large and diverse library of complex benzofuran derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 1 Benzofuran 7 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. By analyzing one-dimensional and two-dimensional spectra, a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) nuclei can be achieved.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and quantity of unique nuclei in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 5-Methoxy-1-benzofuran-7-carbaldehyde is predicted to show distinct signals for each of the eight protons. The aldehyde proton is expected to appear furthest downfield (around 10.0 ppm) as a singlet due to the strong deshielding effect of the carbonyl group. The protons on the furan (B31954) ring (H-2 and H-3) will appear as doublets, with characteristic coupling constants. The two protons on the benzene (B151609) ring (H-4 and H-6) will also appear as singlets or very narrow doublets, influenced by the methoxy (B1213986) and aldehyde substituents. The methoxy group protons will present as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals, one for each carbon atom in the asymmetric structure. The aldehyde carbonyl carbon is the most deshielded, appearing around 191 ppm. The carbons of the aromatic and furan rings are expected in the 100-160 ppm range, with their specific shifts determined by substituent effects. The methoxy carbon will be the most upfield signal, typically observed around 56 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
CHO~10.0~191.0Singlet
C2~7.7~146.0Doublet
C3~6.9~107.0Doublet
C3a-~129.0-
C4~7.4~118.0Singlet
C5-~159.0-
OCH₃~3.9~56.0Singlet
C6~7.2~102.0Singlet
C7-~120.0-
C7a-~155.0-

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). The most significant cross-peak would be between the furan protons H-2 and H-3, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignments of C-4/H-4 and C-6/H-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations for this compound would include:

The aldehyde proton (CHO) showing a correlation to the C-7 and C-7a carbons.

The methoxy protons (-OCH₃) correlating to the C-5 carbon.

Proton H-6 showing correlations to C-7a, C-5, and C-4.

Proton H-4 showing correlations to C-5, C-3a, and C-6.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers insights into its structure through fragmentation analysis. For this compound (C₁₀H₈O₃), the exact mass would be 176.0473 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental formula by measuring the molecular ion peak to within a few parts per million of its calculated value. The fragmentation pattern in electron ionization (EI) MS is predicted to show characteristic losses:

[M-H]⁺ (m/z 175): Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aldehydes.

[M-CHO]⁺ (m/z 147): Loss of the formyl radical, which is often a significant peak for aromatic aldehydes.

[M-CHO-CO]⁺ (m/z 119): Subsequent loss of a carbon monoxide molecule from the benzofuran (B130515) ring system.

[M-CH₃]⁺ (m/z 161): Loss of a methyl radical from the methoxy group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (Predicted)Ion FormulaFragment Lost
176[C₁₀H₈O₃]⁺(Molecular Ion)
175[C₁₀H₇O₃]⁺H•
161[C₉H₅O₃]⁺CH₃•
147[C₉H₇O₂]⁺CHO•
119[C₈H₇O]⁺CHO•, CO

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or inelastic scattering of monochromatic light (Raman).

The FT-IR spectrum is expected to show several characteristic absorption bands. The most prominent band would be the strong C=O stretch of the aromatic aldehyde, predicted to appear in the 1685-1705 cm⁻¹ region. Other significant peaks would include C-O stretching vibrations for the ether and furan groups (~1250-1050 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and sp² C-H stretching (~3100-3000 cm⁻¹).

Interactive Data Table: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Vibration TypeIntensity
~3080Aromatic/Furan C-H StretchMedium
~2950Methyl C-H StretchMedium
~2850, ~2750Aldehyde C-H Stretch (Fermi Doublet)Weak
~1695Aldehyde C=O StretchStrong
~1610, ~1580Aromatic C=C StretchMedium
~1260Aryl-O (Ether) Asymmetric StretchStrong
~1050Aryl-O (Ether) Symmetric StretchMedium

Raman spectroscopy would provide complementary data, especially for the symmetric vibrations of the aromatic ring system.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems (chromophores). The this compound structure contains an extended π-conjugated system encompassing the benzofuran ring and the aldehyde group. This extensive conjugation is expected to result in strong absorption bands in the UV region. Two primary π→π* transitions are anticipated, similar to other substituted benzofurans, likely appearing in the 250-350 nm range. The methoxy and aldehyde groups act as auxochromes and chromophores, respectively, influencing the position and intensity of the maximum absorption wavelengths (λₘₐₓ).

X-ray Crystallography for Solid-State Molecular Architecture

As of this writing, a crystal structure for this compound has not been deposited in public databases. If single crystals were obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the benzofuran system and the orientation of the methoxy and carbaldehyde substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as π-π stacking between benzofuran rings or weak C-H···O hydrogen bonds, which govern the solid-state architecture.

Computational and Theoretical Investigations of 5 Methoxy 1 Benzofuran 7 Carbaldehyde

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 5-Methoxy-1-benzofuran-7-carbaldehyde. Through theoretical calculations, researchers can predict and analyze its electronic structure, reactivity, and behavior in different environments, offering insights that complement experimental findings.

Biological Interactions and Mechanistic Studies of 5 Methoxy 1 Benzofuran 7 Carbaldehyde Derivatives

Molecular Docking and Ligand-Receptor Interaction Studies with Biomarkers

Molecular docking simulations have been instrumental in elucidating the potential binding affinities and interaction patterns of 5-Methoxy-1-benzofuran-7-carbaldehyde derivatives with various biological targets. These computational studies provide valuable insights into the structure-activity relationships that govern the therapeutic potential of these compounds.

For instance, a derivative, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, was synthesized and subsequently docked with a range of cancer and bacterial cell biomarkers. The analysis of receptor-ligand interactions revealed that this compound exhibited the most significant activity against Aurora A kinase (PDB: 3LAU) and Dictyostelium myosin (PDB: 1VOM), suggesting its potential as an anticancer agent. The binding efficacy is often quantified by a G-score (Glide score), which estimates the binding affinity, with a more negative score indicating a stronger interaction.

Similarly, another derivative, 7-methoxy-2-(3-methoxylphenyl)-1-benzofuran-5-carbaldehyde, was also evaluated through molecular docking against different biomarkers. This compound was found to be most active against biomarkers with PDB IDs 4FNY and 1VOM, further highlighting the potential of this scaffold in drug design. The docking protocol for these studies typically involves preparing the three-dimensional structures of the protein targets from the Protein Data Bank (PDB), removing native ligands and water molecules, and then docking the energy-minimized ligand into the defined active site of the protein.

Interactive Data Table: Molecular Docking Scores of this compound Derivatives

Compound Target Protein (PDB ID) Glide Score (G-Score) Key Interacting Residues Potential Application
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde Aurora A kinase (3LAU) Not explicitly stated, but identified as a top hit Not detailed in the provided text Anticancer
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde Dictyostelium myosin (1VOM) Not explicitly stated, but identified as a top hit Not detailed in the provided text Anticancer
7-methoxy-2-(3-methoxylphenyl)-1-benzofuran-5-carbaldehyde 4FNY Not explicitly stated, but identified as a top hit Not detailed in the provided text Anticancer
7-methoxy-2-(3-methoxylphenyl)-1-benzofuran-5-carbaldehyde 1VOM Not explicitly stated, but identified as a top hit Not detailed in the provided text Anticancer
3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline 4ASE -8.199 Not detailed in the provided text Anti-TB

Mechanistic Investigations of Cellular Interaction

The antioxidant potential of benzofuran (B130515) derivatives is a key area of investigation. While direct studies on this compound are limited, research on related flavonoid derivatives, such as pyranoanthocyanins, provides a theoretical framework for their free radical scavenging activity. The primary mechanisms proposed for radical scavenging by antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The SPLET mechanism, on the other hand, begins with the deprotonation of the antioxidant, followed by the transfer of an electron to the radical. The thermodynamic favorability of each mechanism is influenced by factors such as the molecular structure of the antioxidant and the solvent environment. Theoretical studies using density functional theory (DFT) on related compounds suggest that in aqueous solutions, the SET-PT mechanism may be the dominant pathway for free radical scavenging.

Certain benzofuran derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A novel synthetic derivative of benzofuran lignan, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur), has been reported to be a potent inducer of apoptosis. This compound was found to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle and induce apoptosis. The mechanism of apoptosis induction was found to be p53-dependent, leading to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. This suggests that for certain derivatives, the pro-apoptotic effects are mediated through intrinsic, caspase-dependent signaling cascades.

The biological activity of this compound derivatives can also be attributed to their modulation of specific intracellular signaling pathways. Notably, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in regulating inflammation and cell survival, have been identified as targets.

A study on a piperazine/benzofuran hybrid compound demonstrated its ability to significantly inhibit the phosphorylation levels of key proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner. This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Another benzofuran lignan derivative has also been shown to inhibit endotoxin-induced NF-κB activation. These findings underscore the potential of these compounds to act as modulators of key signaling cascades involved in pathological processes.

Enzyme Modulation and Inhibition Mechanisms

Derivatives of this compound have demonstrated the ability to modulate the activity of various enzymes, which is a common mechanism for therapeutic intervention. For example, several 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis have been shown to be potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. One of the tested compounds, cathafuran C, exhibited the most potent and selective inhibitory activity against BChE in a competitive manner. In contrast, these compounds showed weak or no inhibitory activity towards acetylcholinesterase (AChE).

Furthermore, other benzofuran derivatives have been reported to act as phosphodiesterase-IV inhibitors, highlighting the diverse range of enzymes that can be targeted by this chemical scaffold. The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, where they bind to the active site of the enzyme and prevent the substrate from binding.

Investigation of Anti-Microbial Action Mechanisms

The antimicrobial properties of benzofuran derivatives have been a subject of considerable research. These compounds have shown activity against a range of bacterial and fungal pathogens. For instance, certain aza-benzofuran derivatives have exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. In contrast, some oxa-benzofuran compounds have demonstrated antifungal effects against Penicillium italicum and Colletotrichum musae.

The mechanism of antimicrobial action is multifaceted. For some derivatives, the hydrophobicity of the molecule may play a role in its ability to penetrate the microbial cell membrane. More detailed mechanistic studies on a novel benzofuran derivative containing disulfide moieties (V40) have provided preliminary insights into its antibacterial action. Through proteomic analysis and enzyme activity assays, it was suggested that this compound may act as a versatile bactericide by targeting multiple cellular processes in bacteria. The specific molecular targets and pathways affected by these compounds are an active area of investigation.

Interactive Data Table: Antimicrobial Activity of Benzofuran Derivatives

Compound Target Organism Activity MIC (μg/mL)
Aza-benzofuran derivative (Compound 1) Salmonella typhimurium Moderate antibacterial 12.5
Aza-benzofuran derivative (Compound 1) Escherichia coli Moderate antibacterial 25
Aza-benzofuran derivative (Compound 1) Staphylococcus aureus Moderate antibacterial 12.5
Aza-benzofuran derivative (Compound 2) Staphylococcus aureus Weak antibacterial 25
Oxa-benzofuran derivative (Compound 5) Penicillium italicum Antifungal 12.5
Oxa-benzofuran derivative (Compound 6) Penicillium italicum Antifungal 12.5
Oxa-benzofuran derivative (Compound 6) Colletotrichum musae Antifungal 12.5-25
Benzofuran derivative with disulfide moiety (V40) Xanthomonas oryzae pv. oryzae (Xoo) Antibacterial EC50: 0.28
Benzofuran derivative with disulfide moiety (V40) Xanthomonas oryzae pv. oryzicola (Xoc) Antibacterial EC50: 0.56

Advanced Applications and Material Science Potential Non Clinical

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The chemical architecture of 5-Methoxy-1-benzofuran-7-carbaldehyde makes it an excellent intermediate for the synthesis of more complex molecular structures. The aldehyde group (-CHO) is a key functional feature, providing a reactive site for a multitude of chemical transformations.

One of the primary reactions involving the aldehyde group is condensation. For instance, it can react with hydrazides to form Schiff bases (imines). researchgate.net This reaction is fundamental in building larger, more elaborate molecules. The resulting Schiff bases, characterized by a C=N double bond, are themselves valuable intermediates for synthesizing various heterocyclic compounds. researchgate.net

The Wittig reaction is another powerful tool where this compound can serve as a key reactant. Research on analogous benzofuran (B130515) carbaldehydes, such as derivatives of vanillin, demonstrates their use in Wittig reactions to construct more complex scaffolds. researchgate.netderpharmachemica.com This approach allows for the formation of carbon-carbon double bonds, enabling the extension of the molecule's carbon skeleton and the introduction of new functional groups.

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of compounds like esters, amides, and ethers. These transformations significantly broaden the synthetic utility of this compound, allowing chemists to incorporate the benzofuran moiety into a diverse range of target molecules. nih.gov The benzofuran core itself is a common feature in many biologically active compounds, making this intermediate particularly valuable for creating novel derivatives for research purposes. rsc.orgnih.gov

Table 1: Synthetic Transformations of the Aldehyde Group

Reaction Type Reagents/Conditions Product Functional Group
Schiff Base Formation Primary Amines (e.g., Hydrazides) Imine (C=N)
Wittig Reaction Phosphonium (B103445) Ylides Alkene (C=C)
Oxidation Oxidizing Agents (e.g., KMnO₄) Carboxylic Acid (-COOH)
Reduction Reducing Agents (e.g., NaBH₄) Alcohol (-CH₂OH)

Potential in Material Science and Optoelectronic Applications

The field of material science is continuously searching for novel organic molecules with unique electronic and photophysical properties. Benzofuran derivatives are promising candidates due to their conjugated π-electron systems, which are essential for charge transport and light-emitting properties.

Computational studies, such as Density Functional Theory (DFT), on structurally similar benzofuran carboxaldehydes have been used to analyze their electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter that determines a molecule's potential for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The conjugated system of this compound suggests it could possess interesting photophysical characteristics suitable for these applications.

The benzofuran core is a component of larger structures used in high-performance organic electronics. For example, benzothieno[3,2-b]benzothiophene (BTBT), a related heterocyclic structure, is a key material in the development of efficient organic field-effect transistors (OFETs). nih.gov The inherent electronic properties of the benzofuran ring system present in this compound make it a valuable precursor for synthesizing new organic semiconductors and materials for advanced optical applications.

Development as Chemical Probes for Biological Systems Research

Chemical probes are essential tools for studying complex biological systems. They are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to help elucidate their function. Benzofuran derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and antioxidant properties, making them an excellent foundation for probe development. rsc.orgresearchgate.net

This compound can be developed into a chemical probe through modification of its aldehyde group. The aldehyde provides a convenient chemical handle for attaching reporter tags, such as fluorescent dyes or biotin, via reactions like reductive amination or condensation. This allows researchers to track the molecule within a cell or biological system.

The core benzofuran structure can be designed to bind to a specific biological target. By synthesizing a library of derivatives from the parent carbaldehyde, researchers can perform structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. For instance, derivatives of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine have been evaluated for their affinity for serotonin (B10506) receptors, highlighting the potential of the methoxy-benzofuran scaffold in designing neurologically active probes. dea.gov

Catalytic Applications or as Ligands in Organometallic Chemistry

In the realm of organometallic chemistry, ligands play a crucial role in modulating the properties and reactivity of metal catalysts. The development of novel ligands is key to advancing catalysis for efficient and selective chemical synthesis.

This compound can be readily converted into effective ligands. As previously mentioned, it can react with primary amines to form Schiff bases. researchgate.net The resulting imine nitrogen atom, with its lone pair of electrons, is an excellent coordination site for transition metals. These Schiff base ligands, often in combination with other nearby donor atoms, can form stable complexes with metals like palladium, copper, and nickel. researchgate.netnih.gov

These metal complexes can then be explored for their catalytic activity in various organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, or oxidations. The electronic properties of the 5-methoxy-benzofuran substituent can influence the electron density at the metal center, thereby tuning the catalyst's activity and selectivity. The synthesis of benzofuran derivatives itself often relies on transition metal catalysis, indicating a strong affinity and interaction between the benzofuran system and metal centers, which is a promising characteristic for ligand design. nih.gov

Future Research Perspectives and Directions for 5 Methoxy 1 Benzofuran 7 Carbaldehyde

Advancements in Sustainable and Atom-Economical Synthetic Protocols

The synthesis of benzofuran (B130515) derivatives is continually evolving, with a significant push towards environmentally benign and efficient methodologies. Future research concerning 5-Methoxy-1-benzofuran-7-carbaldehyde will likely focus on developing synthetic protocols that align with the principles of green chemistry. Key areas of advancement include:

Catalyst-Free Synthesis: Exploration of reaction pathways that proceed without a catalyst, such as the reactions between hydroxyl-substituted aryl alkynes and sulfur ylides, could offer a streamlined, waste-reducing approach to the benzofuran core. nih.gov

Visible-Light-Mediated Reactions: The use of visible light to promote cyclization reactions presents a powerful, sustainable strategy. nih.gov Developing a photocatalyst-free, visible-light-induced synthesis for this compound would be a significant step forward, minimizing the need for transition metals and harsh oxidants. nih.gov

Base-Catalyzed Methodologies: The use of simple and accessible basic catalysts, such as triethylamine (B128534) in reactions like the Rap–Stoermer reaction, offers an atom-economic route that can be optimized for efficiency and scalability. nih.gov

These advanced synthetic strategies aim to improve yields, reduce reaction steps, and minimize the generation of hazardous waste, making the production of this compound and its derivatives more sustainable and cost-effective.

Exploration of Novel Derivatization Strategies for Targeted Research Tools

The aldehyde functional group at the 7-position of this compound is a versatile chemical handle for a wide array of chemical transformations. This allows for the creation of diverse libraries of derivatives that can be used as targeted research tools. Future exploration in this area will likely involve:

Synthesis of Schiff Bases and Hydrazones: The condensation of the carbaldehyde with various primary amines, hydrazines, and hydrazides can yield Schiff bases and hydrazones. researchgate.netresearchgate.net These derivatives are not only synthetically accessible but have shown significant potential as enzyme inhibitors and ligands in coordination chemistry. researchgate.net

Development of Biological Probes: By incorporating fluorophores or other reporter groups through derivatization, this compound can be converted into molecular probes. These tools are invaluable for studying biological processes and for the visualization of specific cellular targets.

Fragment-Based Elaboration: Using a fragment-based drug discovery approach, the benzofuran core can be systematically elaborated. nih.gov For instance, installing substituted phenyl groups via Suzuki-Miyaura coupling or adding functional groups at other positions (like C-2) can generate analogues with tailored binding affinities for specific protein targets, such as the bacterial thiol-disulfide oxidoreductase DsbA, an antivirulence target. nih.gov

These derivatization strategies enable the transformation of a core structure into a range of specialized molecules for probing biological systems and for the initial stages of drug discovery.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

To fully unlock the potential of this compound and its derivatives, a deep understanding of their structural, electronic, and reactive properties is essential. The integration of experimental spectroscopic methods with theoretical computational calculations provides a powerful synergy for mechanistic elucidation.

Spectroscopic Characterization: A combination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier Transform Infrared (FT-IR), and UV-visible spectroscopy will continue to be fundamental for structural confirmation. nih.goveurjchem.comnih.gov Advanced 2D NMR techniques can elucidate complex structural features and intermolecular interactions. dea.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) has become an indispensable tool for investigating molecular properties. researchgate.netaip.org Future research will apply DFT to:

Optimize the molecular geometry of this compound.

Calculate and predict vibrational frequencies (IR) and chemical shifts (NMR) to correlate with experimental data. eurjchem.comsemanticscholar.org

Analyze the frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions. researchgate.net

Use Time-Dependent DFT (TD-DFT) to simulate electronic absorption spectra in various solvents, providing insights into solvatochromic effects. eurjchem.comsemanticscholar.org

This integrated approach allows for a comprehensive understanding of reaction mechanisms and the rational design of new molecules with desired spectroscopic properties.

Technique Application in Future Research Expected Insights
¹H & ¹³C NMR Structural elucidation of new derivatives. eurjchem.comdea.govConfirmation of chemical structure, stereochemistry.
FT-IR Spectroscopy Identification of functional groups and monitoring of reactions. nih.govConfirmation of derivatization (e.g., imine formation).
UV-Vis Spectroscopy Study of electronic transitions and optical properties. nih.govsemanticscholar.orgUnderstanding of chromophores, solvatochromism.
DFT Calculations Geometry optimization, electronic structure analysis, reactivity prediction. researchgate.netaip.orgHOMO-LUMO energy gaps, charge distribution, reaction pathways.
TD-DFT Calculations Simulation of UV-Vis spectra. eurjchem.comCorrelation of electronic transitions with experimental spectra.

Computational Design of New Benzofuran-Based Functional Molecules

Computational chemistry is a key driver in the rational design of novel molecules. For the benzofuran scaffold, in silico methods are crucial for predicting biological activity and guiding synthetic efforts towards compounds with enhanced function. Future directions include:

Molecular Docking: This technique will be used to predict the binding orientation and affinity of this compound derivatives to the active sites of biological targets like kinases (e.g., PI3K, VEGFR-2), enzymes, and receptors. nih.govresearchgate.net This allows for the pre-screening of virtual compound libraries to identify promising candidates for synthesis.

Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of related benzofuran derivatives, researchers can build predictive SAR models. researchgate.net These models help identify which chemical modifications enhance biological activity, guiding the design of more potent and selective molecules.

ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. researchgate.net This early-stage assessment is critical for filtering out compounds with unfavorable pharmacokinetic profiles, saving time and resources.

These computational approaches accelerate the design-synthesis-test cycle, enabling a more targeted and efficient discovery of new functional molecules based on the this compound scaffold.

Expanding Applications in Emerging Chemical Technologies

While the benzofuran core is well-established in medicinal chemistry, future research on this compound and its derivatives is set to expand into new technological arenas.

Anticancer Agents: The benzofuran scaffold is present in numerous compounds with antiproliferative activity. nih.govresearchgate.net Future work will involve designing derivatives of this compound as inhibitors of specific cancer-related targets, such as protein kinases or tubulin. nih.govresearchgate.net

Antivirulence Therapeutics: Instead of killing bacteria, antivirulence drugs disarm them by inhibiting virulence factors. Benzofuran derivatives have been identified as inhibitors of DsbA, an enzyme essential for virulence factor assembly in bacteria. nih.gov This represents a promising avenue for developing novel antibacterial agents that may be less prone to resistance.

Functional Materials: Benzofuran-containing chalcones have been investigated for their optical and conductivity properties. nih.gov By modifying the structure of this compound, it may be possible to develop new materials for applications in electronics and photonics, where properties like the optical band gap and refractive index can be precisely controlled. nih.gov

The exploration of these emerging applications will ensure that the chemistry of this compound remains a vibrant and impactful field of research.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-Methoxy-1-benzofuran-7-carbaldehyde in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Ensure proper ventilation and access to emergency eyewash stations and showers. Avoid inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes. Store the compound in a tightly sealed container in a dry, cool environment (2–8°C) to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A feasible route involves cyclization of substituted phenolic precursors. For example, 2-methylallyloxyphenol derivatives can undergo thermal rearrangement at 200–275°C to form the benzofuran core, followed by oxidation of the 7-position substituent to the aldehyde group. Palladium-catalyzed hydrogenation or Claisen-Schmidt condensation may also be adapted for functional group interconversion .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound?

  • Methodological Answer : For NMR analysis, use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve splitting patterns from the methoxy and aldehyde protons. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in 1^1H NMR. IR spectroscopy should focus on the C=O stretch (~1680–1720 cm1^{-1}) and aromatic C-O stretches (~1250 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved using SHELX programs?

  • Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Input initial coordinates from SHELXD (direct methods) or experimental phasing. Address thermal parameter (B-factor) inconsistencies by refining anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation .

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic addition reactions?

  • Methodological Answer : The aldehyde’s electrophilic carbon participates in nucleophilic attacks (e.g., Grignard additions or condensation with amines). Computational studies (DFT) can model charge distribution, showing enhanced reactivity due to electron-withdrawing effects from the methoxy group. Monitor reaction progress via TLC or in situ IR to detect intermediate imine or enolate formation .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use crystallographic coordinates (from SHELX-refined structures) as input for accurate geometry optimization. Analyze charge transfer dynamics in photochemical applications using time-dependent DFT (TD-DFT) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data across studies?

  • Methodological Answer : Cross-reference purity assessments (HPLC or elemental analysis) to rule out impurities. Re-examine experimental conditions: solvent polarity in NMR, crystal packing effects in melting point determination, or hydration states. Reproduce results using controlled synthetic protocols and standardized calibration (e.g., NIST reference materials) .

Methodological Design

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking). Optimize reaction parameters (temperature, catalyst loading) via design of experiments (DoE). Use air-free techniques (Schlenk line) for oxygen-sensitive steps. Document all procedural variables (e.g., stirring rate, drying time) to minimize batch-to-batch variation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.